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Compound of Interest

Compound Name: AMG-151

Cat. No.: B1667612 Get Quote

Disclaimer: The designation "AMG-151" has been associated with multiple investigational

compounds. This document focuses on the glucokinase activator also known as ARRY-403,

which was under development for Type 2 Diabetes. The development of this compound was

discontinued, and it is no longer licensed to Amgen.

This technical guide provides an in-depth analysis of the known off-target effects of the

glucokinase activator AMG-151 (ARRY-403). It is intended for researchers, scientists, and drug

development professionals interested in the pharmacology and safety profile of this class of

compounds.

Introduction: The On-Target Mechanism of AMG-151
AMG-151 (ARRY-403) is a small molecule allosteric activator of glucokinase (GK), a key

enzyme in glucose homeostasis.[1][2] Glucokinase, primarily expressed in the liver and

pancreatic β-cells, acts as a glucose sensor, regulating glucose-stimulated insulin secretion

and hepatic glucose metabolism. By activating glucokinase, AMG-151 was designed to lower

blood glucose levels in patients with Type 2 Diabetes.[2]

Off-Target Effects of AMG-151 (ARRY-403)
The primary off-target effects observed during the clinical development of AMG-151 were

hypoglycemia and hypertriglyceridemia. These effects are considered off-target in the sense

that they represent an overextension of the intended pharmacology or an engagement of

unintended metabolic pathways.
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Hypoglycemia
The risk of hypoglycemia is a known concern with glucokinase activators. Overstimulation of

glucokinase in pancreatic β-cells can lead to excessive insulin secretion, resulting in

dangerously low blood glucose levels.

Hypertriglyceridemia
A significant adverse effect associated with AMG-151 was an increase in plasma triglycerides.

While preclinical studies in animal models reportedly showed no adverse increases in plasma

triglycerides or total cholesterol, clinical findings indicated a different outcome.[2] This

discrepancy highlights the translational challenges in predicting lipid-related off-target effects.

The proposed mechanism for glucokinase activator-induced hypertriglyceridemia involves the

over-activation of hepatic glucokinase, leading to an increased flux of glucose through

glycolysis. This, in turn, provides excess substrate for de novo lipogenesis, the process of

synthesizing fatty acids and triglycerides.

Quantitative Data on Off-Target Effects
Detailed quantitative data from dedicated off-target screening panels for AMG-151 (ARRY-403)

are not publicly available. The information below is compiled from clinical trial reports and

related publications.

Off-Target
Effect

Study
Population

Dosing
Regimen

Observed
Effect

Reference

Hypoglycemia
Patients with

Type 2 Diabetes
Not specified

Higher incidence

compared to

placebo

--INVALID-LINK--

Hypertriglyceride

mia

Patients with

Type 2 Diabetes
Not specified

Higher incidence

compared to

placebo

--INVALID-LINK--

Experimental Protocols
Detailed experimental protocols for the preclinical and clinical assessment of AMG-151 off-

target effects are not fully disclosed in the public domain. However, based on standard
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practices in drug development, the following methodologies are likely to have been employed.

Preclinical Off-Target Liability Assessment
Kinase Selectivity Profiling: To assess the selectivity of AMG-151, it would have been

screened against a panel of kinases. A common method is a radiometric assay that

measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the

kinase. The percentage of inhibition by the test compound at a specific concentration is

determined.

In Vitro Lipogenesis Assay in Hepatocytes: To investigate the potential for

hypertriglyceridemia, in vitro assays using primary hepatocytes or hepatocyte-like cell lines

(e.g., HepG2) would be conducted.

Objective: To measure the rate of de novo lipogenesis in the presence of the test

compound.

Methodology:

Culture hepatocytes in appropriate media.

Treat cells with varying concentrations of AMG-151 or vehicle control.

Introduce a radiolabeled lipid precursor, such as [14C]-acetate or [3H]-water.

After an incubation period, lyse the cells and extract total lipids.

Separate the lipid classes using thin-layer chromatography (TLC).

Quantify the amount of radiolabel incorporated into the triglyceride fraction using liquid

scintillation counting.

Normalize the results to total protein content.

Clinical Trial Safety Assessment (Based on
NCT00952198)
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A Phase 1, randomized, placebo-controlled, dose-escalation study was conducted to evaluate

the safety, tolerability, pharmacokinetics, and pharmacodynamics of ARRY-403 in patients with

Type 2 Diabetes.[3]

Study Design:

Population: Patients with Type 2 Diabetes.

Intervention: Ascending single and multiple doses of ARRY-403 or placebo.

Primary Outcome Measures: Incidence of adverse events, changes in clinical laboratory

parameters (including fasting lipids), vital signs, and electrocardiograms.

Methodology for Lipid Profile Assessment:

Collect fasting blood samples at baseline and at specified time points throughout the

study.

Centrifuge the blood to separate plasma.

Analyze the plasma for total cholesterol, LDL-cholesterol, HDL-cholesterol, and

triglycerides using standard automated clinical chemistry analyzers.

Signaling Pathways and Experimental Workflows
Glucokinase Signaling Pathway and Off-Target Lipid
Synthesis
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Glucokinase Signaling and Off-Target Lipid Synthesis
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Caption: Glucokinase activation by AMG-151 and downstream effects.

Experimental Workflow for In Vitro Lipogenesis Assay
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Workflow for In Vitro De Novo Lipogenesis Assay
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Caption: Workflow for assessing drug-induced lipogenesis in vitro.
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Conclusion
The investigation into the off-target effects of AMG-151 (ARRY-403) underscores the

complexities of developing targeted therapies, particularly for metabolic diseases. While the on-

target effect of glucokinase activation showed promise for glycemic control, the off-target

consequences of hypoglycemia and hypertriglyceridemia ultimately led to the discontinuation of

its development. The discrepancy between preclinical and clinical findings regarding

hypertriglyceridemia highlights the critical need for more predictive in vitro and in vivo models

for assessing metabolic liabilities. This case serves as a valuable lesson for drug development

professionals, emphasizing the importance of a thorough understanding of a target's role in

multiple metabolic pathways and the potential for exaggerated pharmacology to produce

adverse effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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